molecular formula C9H11ClN2OS B1417237 6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride CAS No. 1152495-21-0

6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride

Cat. No.: B1417237
CAS No.: 1152495-21-0
M. Wt: 230.72 g/mol
InChI Key: ZXTCFAZBJKIANS-UHFFFAOYSA-N
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Description

6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride is a chemical compound with the molecular formula C9H11ClN2OS and a molecular weight of 230.71444 g/mol . It is known for its unique structure, which includes a benzodiazole ring substituted with an ethoxy group and a thiol group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction. This involves reacting the benzodiazole intermediate with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction. This can be done by reacting the ethoxy-substituted benzodiazole with a thiolating agent such as thiourea in the presence of a base like sodium hydroxide.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the thiol-substituted benzodiazole with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can undergo reduction reactions to convert the thiol group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzodiazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1H-1,3-benzodiazole-2-thiol hydrochloride
  • 6-ethoxy-1H-1,3-benzodiazole-2-sulfonic acid
  • 6-ethoxy-1H-1,3-benzodiazole-2-thione

Uniqueness

6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride is unique due to the presence of both an ethoxy group and a thiol group on the benzodiazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications. The thiol group, in particular, allows for the formation of covalent bonds with biomolecules, which can be exploited in drug design and development.

Properties

IUPAC Name

5-ethoxy-1,3-dihydrobenzimidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7;/h3-5H,2H2,1H3,(H2,10,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTCFAZBJKIANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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